molecular formula C22H19N5O3 B2507177 3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-35-3

3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2507177
CAS No.: 919041-35-3
M. Wt: 401.426
InChI Key: JPHRJKWSCUGKOF-UHFFFAOYSA-N
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Description

3-Benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a fused imidazo[2,1-f]purine core. Its structure features:

  • 3-Benzyl substitution: A benzyl group at position 3 enhances lipophilicity and may influence receptor binding.
  • 1,7-dimethyl groups: These substituents likely stabilize the molecule against metabolic degradation .

Properties

IUPAC Name

2-benzyl-6-(2-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-14-12-25-18-19(23-21(25)27(14)16-10-6-7-11-17(16)28)24(2)22(30)26(20(18)29)13-15-8-4-3-5-9-15/h3-12,28H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHRJKWSCUGKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure allows for various interactions with biological macromolecules, making it a candidate for drug development.

  • Molecular Formula : C22H19N5O3
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 919041-35-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include enzymes and receptors involved in various signaling pathways. The compound's effects are mediated through the modulation of these targets, leading to changes in cellular pathways that can result in therapeutic effects.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic properties. For instance, research on related compounds has shown that they can act as serotonin receptor ligands (5-HT1A and 5-HT7), which are crucial in mood regulation and anxiety management .

In a study involving forced swim tests in mice, certain derivatives demonstrated greater potency than traditional anxiolytics such as diazepam . This suggests that compounds similar to this compound may also possess similar properties.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on phosphodiesterases (PDEs), particularly PDE4B and PDE10A. These enzymes play a significant role in various cellular processes by regulating cyclic nucleotide levels. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for numerous physiological responses including mood regulation and cognitive function .

Study on Antidepressant Activity

A series of studies focused on the synthesis and evaluation of imidazo[2,1-f]purine derivatives revealed that modifications in their structure could enhance their affinity for serotonin receptors while maintaining low inhibitory activity against PDEs. One specific compound demonstrated promising results in behavioral tests indicative of antidepressant efficacy .

Pharmacokinetic Properties

Research has also addressed the pharmacokinetic properties of these compounds using micellar electrokinetic chromatography (MEKC). This method allowed for the assessment of lipophilicity and metabolic stability, which are crucial parameters for drug development. Compounds exhibiting favorable pharmacokinetic profiles were identified as potential leads for further development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thioneStructureAntidepressant
3-(2-hydroxyphenyl)propionic acidStructureAnti-inflammatory

This table summarizes some similar compounds and their associated biological activities, highlighting the relevance of structural modifications in determining pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and pharmacokinetic profiles of imidazo[2,1-f]purine-2,4-dione derivatives are highly sensitive to substituent variations. Below is a comparative analysis with key analogs:

Compound Substituents Key Pharmacological Features Receptor Affinity (Ki) Antidepressant Activity (FST) Side Effects References
Target Compound
3-Benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-
3-Benzyl, 8-(2-hydroxyphenyl) Inferred: High 5-HT1A affinity due to hydroxyl interaction; moderate brain penetration Predicted: Ki < 1 nM (5-HT1A) Not tested; analogs show ED50 ~2.5–5 mg/kg Likely minimal anticholinergic effects
AZ-853
8-(4-(4-(2-fluorophenyl)piperazinyl)butyl)-1,3-dimethyl-
8-Piperazinylalkyl, 2-fluorophenyl Strong 5-HT1A partial agonist; better brain penetration 5-HT1A: 0.6 nM ED50 = 2.5 mg/kg (acute) Weight gain, hypotension
AZ-861
8-(4-(4-(3-CF3-phenyl)piperazinyl)butyl)-1,3-dimethyl-
8-Piperazinylalkyl, 3-CF3-phenyl Stronger 5-HT1A agonism than AZ-853 5-HT1A: 0.2 nM ED50 = 5 mg/kg (acute) Sedation, lipid metabolism disruption
Compound 3i
8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl)-1,3,7-trimethyl-
8-Piperazinylalkyl, 2-fluorophenyl Dual 5-HT1A/5-HT7 affinity; anxiolytic at 2.5 mg/kg 5-HT1A: 0.8 nM
5-HT7: 12 nM
ED50 = 2.5 mg/kg Not reported
CB11
8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-
8-(2-aminophenyl), 3-butyl PPARγ agonist (anti-cancer); ROS-mediated apoptosis N/A (non-CNS target) N/A Cytotoxicity in cancer cells
Compound 5
8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolinyl)butyl)-1,3-dimethyl-
8-Isoquinolinylalkyl PDE4B/PDE10A inhibition; hybrid ligand PDE4B: IC50 = 120 nM Not tested Not reported

Key Findings:

Substituent Impact on 5-HT1A Affinity :

  • The 2-hydroxyphenyl group in the target compound may enhance 5-HT1A binding via hydrogen bonding, similar to the 2-fluorophenyl group in AZ-853 and 3i .
  • Trifluoromethyl substitution (AZ-861) increases 5-HT1A agonism but reduces brain penetration compared to AZ-853 .

Pharmacokinetic Differences: Piperazinylalkyl chains (AZ-853, AZ-861) improve solubility but may increase cardiovascular side effects (e.g., hypotension) due to α1-adrenolytic activity . The hydroxyl group in the target compound could enhance metabolic stability compared to methoxy analogs (e.g., 3i) .

Therapeutic vs. Adverse Effects: Compounds with fluorophenyl groups (AZ-853, 3i) show stronger antidepressant efficacy but risk weight gain or sedation .

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